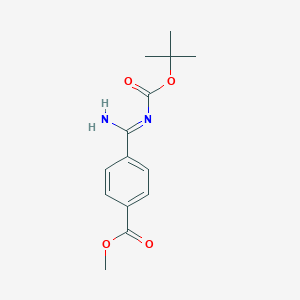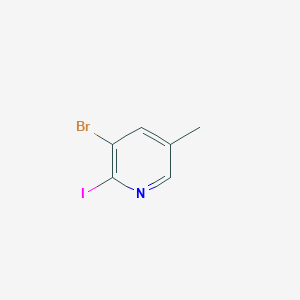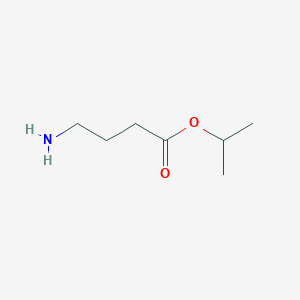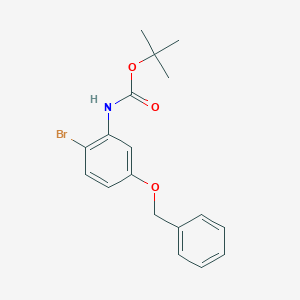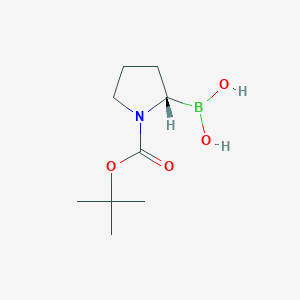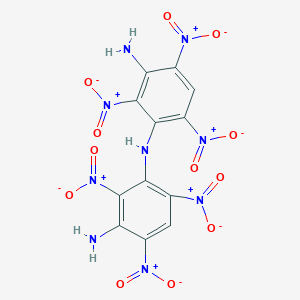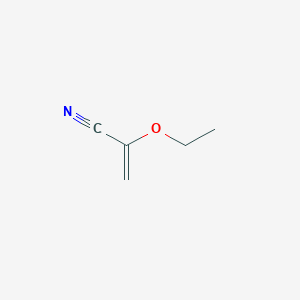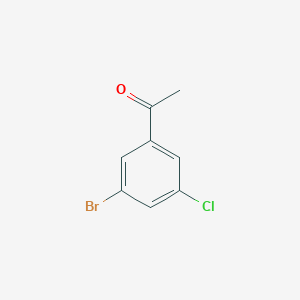
2-(2-硝基苯基)乙醛
描述
2-(2-Nitrophenyl)acetaldehyde, also known as 2-Nitrobenzeneacetaldehyde or o-Nitrophenylacetaldehyde, is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.146 . It is typically used in research and development .
Synthesis Analysis
The synthesis of 2-(2-Nitrophenyl)acetaldehyde involves several steps. The compound can be synthesized under acidic conditions, where the N, N-dimethyl-2-nitrostyrene substrate is placed in a four-necked flask, added to 250mLCHCl3, stirred until completely dissolved, and the temperature is controlled at 20°C. The system is then added dropwise to a constant rate of 10% diluted Hydrochloric acid, and the reaction is carried out at room temperature for 2h .Molecular Structure Analysis
The InChI code for 2-(2-Nitrophenyl)acetaldehyde is 1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-(2-Nitrophenyl)acetaldehyde is a solid or low-melting solid or liquid. It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学研究应用
质谱中的表征
- Bhaskar等人(2006年)在各种质谱条件下分析了一系列醛和酮的缩醛/缩酮化合物,包括与2-(2-硝基苯基)乙醛相关的化合物。他们发现这些化合物在负离子APCI条件下可以成功地进行表征,为化学分析和结构确定提供了宝贵的见解(Bhaskar et al., 2006)。
硝基苯基磷酸酯的合成
- Mąkosza等人(2020年)证明了二甲基苯基和杂环烷基-α-羟甲基膦酸酯的缩醛,可以从2-(2-硝基苯基)乙醛衍生,可以经历代用亲核取代反应形成硝基苯基磷酸酯。这些化合物在各个领域,包括药物化学,具有潜在的应用(Mąkosza等人,2020年)。
作为保护基的应用
- Blanc和Bochet(2003年)的研究探讨了双(邻硝基苯基)乙二醇和醛的缩醛,包括2-(2-硝基苯基)乙醛,作为酮和醛的光敏保护基的应用。他们的研究突出了这种保护方法在各种化学环境中的化学稳定性和实用性(Blanc & Bochet, 2003)。
非对称硝基吡啶的合成
- Turgunalieva等人(2023年)利用与2-(2-硝基苯基)乙醛相关的化合物,在非对称硝基吡啶的多组分合成中。这项研究为合成各种硝基吡啶衍生物开辟了新的途径,这些衍生物在各种化学和制药应用中至关重要(Turgunalieva et al., 2023)。
在制药合成中的应用
- Arai等人(1998年)开发了2-(2-氨基苯基)-乙醛二甲醚,这是2-(2-硝基苯基)乙醛的衍生物,作为保护羧酸的新型试剂。这种化合物在合成各种药物中间体中具有重要的实用性(Arai et al., 1998)。
安全和危害
The compound is classified under the GHS07 hazard class. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
属性
IUPAC Name |
2-(2-nitrophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURPHRKGDQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445628 | |
| Record name | 2-(2-nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)acetaldehyde | |
CAS RN |
1969-73-9 | |
| Record name | 2-Nitrobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1969-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetaldehyde, 2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(2-Nitrophenyl)acetaldehyde contribute to the synthesis of indolines as described in the research?
A1: The research paper describes a novel synthetic route to substituted indolines utilizing 2-(2-nitrophenyl)acetaldehyde as a starting material. The process involves a "one-pot" reaction using Samarium diiodide (SmI2) and dibromoacetic acid.
- Nitro reduction & cyclization: SmI2 then reduces the nitro group on the phenyl ring to an amine group. This is immediately followed by an intramolecular aza-Michael reaction, where the newly formed amine attacks the carbon adjacent to the carbonyl group (originally from the dibromoacetic acid). This cyclization forms the indoline ring system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

